molecular formula C14H32O2Sn B14745290 Dibutyl(dipropoxy)stannane CAS No. 3349-35-7

Dibutyl(dipropoxy)stannane

Cat. No.: B14745290
CAS No.: 3349-35-7
M. Wt: 351.11 g/mol
InChI Key: UHPZGYUGTLLMFS-UHFFFAOYSA-N
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Description

Dibutyl(dipropoxy)stannane is an organotin compound that features a tin atom bonded to two butyl groups and two propoxy groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(dipropoxy)stannane can be synthesized through the reaction of dibutyltin dichloride with propyl alcohol in the presence of a base. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution of chlorine atoms with propoxy groups. The general reaction scheme is as follows:

(C4H9)2SnCl2+2C3H7OH(C4H9)2Sn(OC3H7)2+2HCl\text{(C}_4\text{H}_9\text{)}_2\text{SnCl}_2 + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{Sn(OC}_3\text{H}_7\text{)}_2 + 2 \text{HCl} (C4​H9​)2​SnCl2​+2C3​H7​OH→(C4​H9​)2​Sn(OC3​H7​)2​+2HCl

Industrial Production Methods

On an industrial scale, organotin compounds like this compound are often produced by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or -aluminum compounds. The reaction is typically carried out using Grignard reagents or alkylaluminum compounds, which are more cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(dipropoxy)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The propoxy groups can be substituted with other alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reactions with alcohols or phenols in the presence of a base can lead to substitution of the propoxy groups.

Major Products Formed

    Oxidation: Tin oxides (e.g., SnO2)

    Reduction: Dibutyltin hydride

    Substitution: Various alkoxy or aryloxy stannanes

Scientific Research Applications

Dibutyl(dipropoxy)stannane has several applications in scientific research:

Mechanism of Action

The mechanism by which dibutyl(dipropoxy)stannane exerts its effects involves coordination of the tin atom with various molecular targets. The tin atom can form bonds with oxygen, nitrogen, and sulfur-containing compounds, facilitating catalytic and biological activities. The compound’s ability to interact with cellular components makes it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin dichloride
  • Dibutyltin oxide
  • Dibutyltin dilaurate

Uniqueness

Dibutyl(dipropoxy)stannane is unique due to its specific combination of butyl and propoxy groups, which confer distinct chemical properties and reactivity. Compared to other dibutyltin compounds, this compound offers a different balance of hydrophobicity and steric effects, making it suitable for specialized applications in synthesis and catalysis .

Properties

CAS No.

3349-35-7

Molecular Formula

C14H32O2Sn

Molecular Weight

351.11 g/mol

IUPAC Name

dibutyl(dipropoxy)stannane

InChI

InChI=1S/2C4H9.2C3H7O.Sn/c2*1-3-4-2;2*1-2-3-4;/h2*1,3-4H2,2H3;2*2-3H2,1H3;/q;;2*-1;+2

InChI Key

UHPZGYUGTLLMFS-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(OCCC)OCCC

Origin of Product

United States

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